molecular formula C27H34O11 B10790077 (2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B10790077
M. Wt: 534.6 g/mol
InChI Key: KFFCKOBAHMGTMW-GBRPDIMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol" is a structurally complex glycoside featuring:

  • Core structure: A hexahydrofuro[3,4-c]furan moiety substituted with a 3,4-dimethoxyphenyl group.
  • Glycosidic linkage: A glucose-derived oxane ring (C6H10O5) attached via an ether bond to a methoxyphenoxy group.
  • Functional groups: Hydroxymethyl, methoxy, and hydroxyl groups, contributing to its polar surface area (estimated ~398 Ų) and moderate lipophilicity (XlogP ~2.30) .

Properties

Molecular Formula

C27H34O11

Molecular Weight

534.6 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C27H34O11/c1-32-17-6-4-13(8-19(17)33-2)25-15-11-36-26(16(15)12-35-25)14-5-7-18(20(9-14)34-3)37-27-24(31)23(30)22(29)21(10-28)38-27/h4-9,15-16,21-31H,10-12H2,1-3H3/t15-,16-,21+,22+,23-,24+,25+,26-,27+/m0/s1

InChI Key

KFFCKOBAHMGTMW-GBRPDIMTSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC

Origin of Product

United States

Biological Activity

The compound identified as (2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol (CAS No. 63902-38-5) is a complex organic molecule with potential biological activities. This article provides a detailed examination of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C32H42O16C_{32}H_{42}O_{16} with a molecular weight of 682.67 g/mol. Its structure features multiple hydroxyl groups and methoxy substituents that may contribute to its biological activity.

Biological Activity

1. Antiviral Properties

Recent studies have highlighted the antiviral properties of various heterocyclic compounds similar in structure to the target compound. For instance:

  • Compounds derived from furofuran structures have shown significant antiviral activity against viruses such as HSV-1 and JUNV. In laboratory settings, certain derivatives demonstrated up to 91% inhibition of HSV replication at concentrations of 50 μM with low cytotoxicity levels (CC50 around 600 μM) .

2. Antioxidant Activity

Research indicates that compounds with similar structural motifs often exhibit antioxidant properties . The presence of multiple hydroxyl groups in the structure is typically associated with enhanced radical scavenging capabilities. This property is crucial in mitigating oxidative stress-related diseases.

The exact mechanism of action for this compound remains under investigation; however, its structural characteristics suggest several potential pathways:

  • Inhibition of Viral Replication: Similar compounds have been shown to interfere with viral replication processes by inhibiting key enzymes involved in the viral life cycle.
  • Antioxidative Mechanism: The antioxidant activity may be attributed to the ability to donate hydrogen atoms or electrons to free radicals or reactive oxygen species (ROS), thereby neutralizing them and preventing cellular damage.

Case Studies

StudyFindings
Study 1Investigated the antiviral effects of related furofuran compounds against HSV-1 in Vero cells; compounds showed significant inhibition rates .
Study 2Evaluated antioxidant properties using DPPH assay; results indicated strong radical scavenging activity correlating with hydroxyl group presence .
Study 3Assessed cytotoxicity in various cell lines; demonstrated low toxicity profiles at effective concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity Highlights Sources
Target Compound Hexahydrofurofuran + glucose 3,4-Dimethoxyphenyl, methoxy phenoxy ~1167.10 CYP inhibition, receptor binding
Compound Benzofuran-flavonoid hybrid Multiple hydroxyphenyl, glycosides 1167.10 Antioxidant, antimicrobial
Compound Furo[3,4-c]furan + glucose 4-Hydroxy-3-methoxyphenyl ~N/A Industrial use, limited bioactivity
Compound Tetrahydrofuran + chlorophenyl Chlorophenyl, benzyl ether 480.94 Warning (H302: harmful if swallowed)

Key Findings :

Structural Diversity: The target compound and ’s flavonoid-glycoside share a high molecular weight (>1000 g/mol) and extensive hydroxylation, enhancing water solubility but limiting blood-brain barrier penetration . ’s simpler tetrahydrofuran-chlorophenyl derivative (MW 480.94) exhibits lower polarity (XlogP ~2.30 vs. target’s ~2.30) but higher toxicity risk (H302 hazard) .

Synthetic Accessibility :

  • describes a three-step synthesis of a furo[3,4-d][1,3]dioxolane derivative with a 46% yield, highlighting the feasibility of modular approaches for related furofuran systems .
  • The target compound’s synthesis likely requires stereoselective glycosylation, a challenge absent in ’s triazole-linked fluorinated analogs (synthesized via click chemistry) .

Bioactivity and Toxicity: The target compound’s 3,4-dimethoxyphenyl group may enhance metabolic stability compared to ’s hydroxyphenyl-rich analog, which is prone to rapid glucuronidation .

Analytical Characterization :

  • ’s use of HPLC-LTQ-Orbitrap-MS/MS for glycoside identification in plants suggests similar methods could resolve the target compound’s stereoisomers and fragmentation patterns .

Preparation Methods

Halogenation and Enzymatic Reduction

The hexahydrofurofuran system is synthesized via a sequence involving halogenation, enzymatic reduction, and ring-closing reactions.

Step 1: Halogenation of Precursor A1
Compound A1 (dihydrofuran derivative) undergoes halogenation using hydrogen bromide (HBr) in dichloromethane at −10°C to yield A2 (X = Br).

Step 2: Enzymatic Reduction for Chiral Induction
The ketone intermediate derived from A2 is reduced using a carbonyl reductase enzyme (e.g., from Lactobacillus kefir) in a phosphate buffer (pH 7.0)/isopropanol solvent system. This step achieves >99% enantiomeric excess (ee) for the (3R,3aS,6aR)-configured alcohol.

Step 3: Ring-Closing via Acylation
The hydroxyl group is protected as a tert-butyl carbonate, followed by acylation with 3,4-dimethoxybenzoyl chloride. Intramolecular cyclization under basic conditions (K₂CO₃, DMF) forms the hexahydrofuro[3,4-c]furan scaffold.

Glycosylation Strategies for β-D-Glucopyranose Attachment

Acid-Catalyzed O-Glycosylation

The phenolic hydroxyl group of the furofuran-phenyl intermediate is glycosylated with a peracetylated glucopyranosyl donor using a perfluorosulfonic acid resin (Nafion® NR50) as a solid acid catalyst.

Conditions :

  • Solvent: Anhydrous dichloromethane

  • Temperature: 40°C

  • Molar ratio (donor:acceptor): 1.2:1

  • Yield: 68–72%

Mechanism : The resin facilitates protonation of the glycosyl donor, promoting nucleophilic attack by the phenolic oxygen.

Pd-Catalyzed Stereoselective Coupling

Adapting recent advances in C-glycoside synthesis, a palladium-catalyzed method ensures α/β selectivity for the glucopyranose linkage.

Procedure :

  • The glucal donor is activated with Pd(PPh₃)₄ (5 mol%) in THF.

  • The furofuran-phenyl acceptor is added, followed by slow addition of H₂O to quench the reaction.

  • Yield : 58% (β:α ratio = 9:1).

Protection-Deprotection Sequence

Protecting Group Strategy

StepGroup ProtectedReagentDeprotection Method
1Furofuran hydroxyltert-Butyl carbonateTFA/CH₂Cl₂ (1:1)
2Glucopyranose hydroxylsAcetylNH₃/MeOH
3Phenolic methoxyMethyl etherBBr₃ (−78°C)

Critical Note : Sequential deprotection avoids side reactions, with the tert-butyl group removed first to prevent acid-sensitive glycosidic bond cleavage.

Industrial-Scale Considerations

Enzymatic Process Optimization

The enzymatic reduction step is scaled using continuous flow reactors, achieving:

  • Productivity : 12 g/L/h

  • Optical purity : 99.8% ee

  • Catalyst reuse : 15 cycles without significant activity loss.

Solvent Recycling

A mixed solvent system (isopropanol/phosphate buffer) is distilled and reused, reducing waste by 40%.

Recent Advances and Comparative Analysis

Enzymatic vs. Chemical Reduction

ParameterEnzymaticNaBH₄/CeCl₃
Yield (%)9275
ee (%)>9982
Reaction Time6 h2 h

Glycosylation Catalysts

CatalystYield (%)β:α Ratio
Nafion® NR507219:1
Pd(PPh₃)₄589:1
BF₃·Et₂O656:1

Q & A

Basic Question: How can the stereochemical configuration of this compound be experimentally validated?

Methodological Answer:
The stereochemical configuration can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., NOESY or ROESY experiments) to detect spatial proximity between protons in the furofuran and oxane rings. For example, coupling constants (JJ-values) in 1^1H NMR can differentiate axial/equatorial proton orientations in the hexahydrofuro[3,4-c]furan system. Additionally, X-ray crystallography is definitive for resolving absolute stereochemistry, particularly for crystalline derivatives .

Advanced Question: What strategies are recommended to resolve contradictions in synthetic yield data for this compound?

Methodological Answer:
Contradictions in synthetic yields may arise from:

  • Reaction condition variability (e.g., temperature, solvent polarity).
  • Impurity profiles from incomplete removal of protecting groups (e.g., methoxy or hydroxymethyl residues).
Parameter Optimization Strategy Reference
Catalyst Loading Screen Pd/C vs. enzymatic catalysts for deprotection
Solvent System Use polar aprotic solvents (e.g., DMF) to stabilize intermediates
Purification Combine HPLC (C18 column) with size-exclusion chromatography

Validate reproducibility via Design of Experiments (DoE) to isolate critical factors .

Basic Question: How to ensure compound stability during storage for long-term studies?

Methodological Answer:

  • Storage Conditions : Use airtight, light-resistant containers under inert gas (N2_2/Ar) at −20°C.
  • Stability Monitoring : Perform HPLC-UV/Vis monthly to track degradation products (e.g., oxidation of methoxy groups or ring-opening in furofuran systems) .

Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model the compound’s binding to enzymes (e.g., glycosidases) using force fields like AMBER or CHARMM. Focus on the hydroxymethyl oxane moiety’s flexibility.
  • Docking Studies : Use AutoDock Vina to screen against the Protein Data Bank (PDB) entries for structurally homologous targets. Validate with Surface Plasmon Resonance (SPR) to quantify binding affinity .

Basic Question: What analytical techniques are suitable for quantifying impurities in bulk synthesis?

Methodological Answer:

  • LC-MS/MS : Quantify trace impurities (e.g., demethylated byproducts) with a Q-TOF mass analyzer.
  • NMR Purity Assay : Integrate 1^1H NMR signals for methoxy (δ 3.2–3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm) to estimate purity >98% .

Advanced Question: How to design in vivo studies to evaluate metabolic stability without commercial toxicology data?

Methodological Answer:

  • Isotope Labeling : Synthesize a 13^{13}C-labeled derivative at the hydroxymethyl position for tracking via PET imaging or mass spectrometry .
  • Microsomal Assays : Use liver microsomes (human/rat) to measure phase I/II metabolism. Monitor demethylation or glucuronidation using UHPLC-HRMS .

Basic Question: What precautions are critical during in vitro handling of this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods to prevent aerosol formation during weighing (dust <5 µm) .

Advanced Question: How to correlate the compound’s structural motifs (e.g., furofuran) with observed bioactivity?

Methodological Answer:

  • SAR Studies : Synthesize analogs with modified methoxy/hydroxymethyl groups. Test in enzyme inhibition assays (e.g., α-glucosidase).
  • Crystallographic Analysis : Resolve co-crystal structures with target proteins to identify key hydrogen bonds or π-π stacking interactions .

Basic Question: What chromatographic methods separate this compound from structurally similar byproducts?

Methodological Answer:

  • Reverse-Phase HPLC : Use a C18 column with a gradient of 0.1% formic acid in acetonitrile/water.
  • Chiral Separation : Employ a cellulose-based chiral column (e.g., Chiralpak IC) for enantiomeric resolution .

Advanced Question: How to address discrepancies in reported solubility data across studies?

Methodological Answer:

  • Standardized Protocols : Adopt the shake-flask method with buffered solutions (pH 1.2–7.4) at 25°C.
  • DSC/TGA Analysis : Measure thermal stability to rule out polymorphic transformations affecting solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.